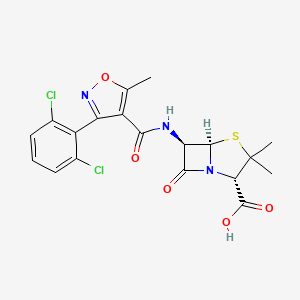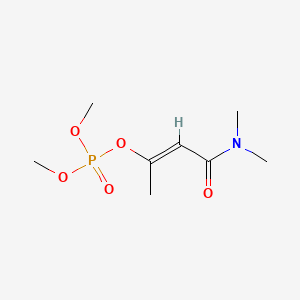![molecular formula C15H12F2N4O3 B1670563 2-[N-[(3,5-Difluorphenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridin-3-carbonsäure CAS No. 109293-97-2](/img/structure/B1670563.png)
2-[N-[(3,5-Difluorphenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridin-3-carbonsäure
Übersicht
Beschreibung
Diflufenzopyr is a semicarbazone herbicide used for selective broadleaf weed control . It is an auxin transport inhibitor, disrupting the delicate auxin balance needed for plant growth . Diflufenzopyr (21.4%) is combined with the active ingredient dicamba (55.0%) in the product Overdrive .
Synthesis Analysis
Diflufenzopyr and its metabolites, M1, M2, M6, and M9, were determined by LC MS/MS in water . A residue analytical method for the detection and quantification of the active ingredient BAS 654 H (Diflufenzopyr) and its metabolites in water was needed for monitoring purposes .Molecular Structure Analysis
The molecular formula of Diflufenzopyr is C15H12F2N4O3 . The average mass is 356.259 Da and the monoisotopic mass is 356.069702 Da .Physical and Chemical Properties Analysis
Diflufenzopyr is a solid, off-white substance . It is odorless and not applicable for pH-value . The melting point/freezing point is 135.5 °C .Wissenschaftliche Forschungsanwendungen
Unkrautbekämpfung auf Weiden
Diflufenzopyr wurde in Kombination mit anderen Herbiziden zur Bekämpfung invasiver Unkräuter auf Weiden eingesetzt . Es wurde festgestellt, dass es die Wirksamkeit bestimmter Auxin-Herbizide wie Dicamba bei vielen breitblättrigen Unkrautarten erhöht .
Bekämpfung von Gewöhnlichem Beifuß
Gewöhnlicher Beifuß ist eine invasive kriechende mehrjährige Pflanze, die anfällig für bestimmte Pyridincarbonsäuren ist, die Auxin-Herbizide sind . Die Zugabe von Diflufenzopyr zu drei Pyridincarbonsäure-Herbiziden wurde erforscht, um die langfristige Bekämpfung von Gewöhnlichem Beifuß zu verbessern .
Synergische Wirkung mit Auxin-Herbiziden
Forschungen an der North Dakota State University haben gezeigt, dass sowohl die anfängliche als auch die langfristige Bekämpfung von Wolfsmilch erhöht wurde, wenn Diflufenzopyr mit verschiedenen Auxin-Herbiziden einschließlich Dicamba, Quinclorac, Picloram und 2,4-D angewendet wurde .
Bekämpfung von Wolfsmilch
Diflufenzopyr wurde auf seine Wirksamkeit bei der Anwendung mit verschiedenen Auxin-Herbiziden zur Bekämpfung von Wolfsmilch untersucht . Die Zugabe von Diflufenzopyr erhöhte sowohl die anfängliche Blattverletzung als auch die Kontrolle des Oberwuchses .
Langfristige Bekämpfung von Wolfsmilch
Die Zugabe von Diflufenzopyr zu Dicamba oder Quinclorac führte zu einer langfristigen Steigerung der Kontrolle von Wolfsmilch . Dies zeigt, dass Diflufenzopyr verwendet werden kann, um die langfristige Wirksamkeit dieser Herbizide zu verbessern .
Optimierung von Herbizidverhältnissen
Experimente wurden durchgeführt, um das optimale Verhältnis von Diflufenzopyr bei der Anwendung mit Dicamba oder Quinclorac zur Bekämpfung von Wolfsmilch zu ermitteln . Die Ergebnisse zeigen, dass die Steigerung der Kontrolle unabhängig vom Verhältnis von Herbizid zu Diflufenzopyr ähnlich war .
Wirkmechanismus
Target of Action
Diflufenzopyr is an auxin transport inhibitor . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle. They are primarily involved in cell division, growth, and differentiation .
Mode of Action
Diflufenzopyr disrupts the delicate balance of auxin transport in plants . It binds to a specific carrier or efflux induction protein involved in the transportation of auxin away from the meristemic regions . This disruption leads to an imbalance in the distribution of auxin within the plant, causing abnormal growth and development, ultimately leading to the death of the plant .
Biochemical Pathways
The primary biochemical pathway affected by Diflufenzopyr is the auxin transport pathway. By inhibiting this pathway, Diflufenzopyr disrupts the plant’s normal growth and development processes. The downstream effects include abnormal cell division and growth, leading to the death of the plant .
Pharmacokinetics
These properties suggest that Diflufenzopyr is likely to be rapidly absorbed and distributed within the plant, metabolized, and then excreted or degraded .
Result of Action
The primary result of Diflufenzopyr’s action is the death of the plant. By disrupting the auxin transport pathway, Diflufenzopyr causes abnormal growth and development in the plant, which ultimately leads to the plant’s death .
Safety and Hazards
The U.S. Environmental Protection Agency (EPA) classifies Overdrive, which contains Diflufenzopyr, as category III (Low Toxicity) . It is very toxic to aquatic life and has long-lasting effects . It should be stored away from incompatible materials and disposed of in accordance with local/regional/national/international regulations .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Diflufenzopyr interacts with the fatty acid synthase enzyme, an important enzyme in the synthesis of essential fatty acids . This interaction inhibits the enzyme, leading to a block in cellular energy production . Diflufenzopyr also interacts with EGFR and glucocorticoid receptors, which can lead to autoimmune diseases .
Cellular Effects
The effects of Diflufenzopyr on cells are primarily due to its inhibition of the fatty acid synthase enzyme . This inhibition blocks cellular energy production, which can lead to a number of health complications . Additionally, Diflufenzopyr’s interactions with EGFR and glucocorticoid receptors can lead to autoimmune diseases .
Molecular Mechanism
Diflufenzopyr exerts its effects at the molecular level through its interactions with the fatty acid synthase enzyme, EGFR, and glucocorticoid receptors . By inhibiting the fatty acid synthase enzyme, Diflufenzopyr blocks the synthesis of essential fatty acids, leading to a decrease in cellular energy production . Its interactions with EGFR and glucocorticoid receptors can lead to changes in gene expression, potentially resulting in autoimmune diseases .
Temporal Effects in Laboratory Settings
Given its role as a potent herbicide and its interactions with key enzymes and receptors, it is likely that Diflufenzopyr could have long-term effects on cellular function .
Dosage Effects in Animal Models
Given its potent herbicidal properties and its interactions with key enzymes and receptors, it is likely that Diflufenzopyr could have significant effects at high doses .
Metabolic Pathways
Diflufenzopyr is involved in the fatty acid synthesis pathway through its inhibition of the fatty acid synthase enzyme . This could potentially affect metabolic flux and metabolite levels .
Transport and Distribution
Given its interactions with key enzymes and receptors, it is likely that Diflufenzopyr could be transported and distributed in a manner that allows it to exert its effects .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Diflufenzopyr involves the reaction of 2-chloro-3,5-difluoropyridine with 2-hydroxybenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then reduced using a reducing agent to yield the final product, Diflufenzopyr.", "Starting Materials": [ "2-chloro-3,5-difluoropyridine", "2-hydroxybenzaldehyde", "base", "reducing agent" ], "Reaction": [ "Step 1: Mix 2-chloro-3,5-difluoropyridine and 2-hydroxybenzaldehyde in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide (DMF).", "Step 2: Heat the mixture at reflux temperature for several hours.", "Step 3: Allow the mixture to cool and then filter the resulting solid.", "Step 4: Dissolve the solid in a suitable solvent, such as ethanol or methanol.", "Step 5: Add a reducing agent, such as sodium borohydride or lithium aluminum hydride, to the solution.", "Step 6: Stir the mixture at room temperature for several hours.", "Step 7: Acidify the mixture with a suitable acid, such as hydrochloric acid.", "Step 8: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.", "Step 9: Purify the product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
109293-97-2 |
Molekularformel |
C15H12F2N4O3 |
Molekulargewicht |
334.28 g/mol |
IUPAC-Name |
2-[(E)-N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H12F2N4O3/c1-8(13-12(14(22)23)3-2-4-18-13)20-21-15(24)19-11-6-9(16)5-10(17)7-11/h2-7H,1H3,(H,22,23)(H2,19,21,24)/b20-8+ |
InChI-Schlüssel |
IRJQWZWMQCVOLA-DNTJNYDQSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)NC1=CC(=CC(=C1)F)F)/C2=C(C=CC=N2)C(=O)O |
SMILES |
CC(=NNC(=O)NC1=CC(=CC(=C1)F)F)C2=C(C=CC=N2)C(=O)O |
Kanonische SMILES |
CC(=NNC(=O)NC1=CC(=CC(=C1)F)F)C2=C(C=CC=N2)C(=O)O |
Aussehen |
Solid powder |
Color/Form |
Off-white powder, solid Off-white solid |
Dichte |
0.24 g/mL at 25 °C Tan, rod-like, granular solid; Density: 0.63 g/mL at 25 °C; pH = 8.51 /Diflufenzopyr End-use Product/ |
melting_point |
135.5 °C; decomp at 155 °C |
| 109293-97-2 | |
Physikalische Beschreibung |
Off-white solid; [Merck Index] Tan solid; [MSDSonline] |
Piktogramme |
Environmental Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
In water, 63 mg/L (pH 5), 5850 mg/L (pH 7), and 10546 mg/L (pH 9) |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
diflufenzopyr diflufenzopyr-Na sodium 2-(1-(4-(3,5-difluorophenyl)semicarbazono)ethyl)nicotinate |
Dampfdruck |
VP: 1.0X10-7 kPa at 20 °C and 25 °C less than 1.3X10-5 Pa /7.50X10-8 mm Hg/ at 20 °C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















